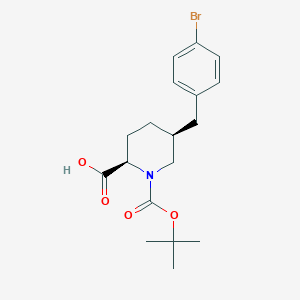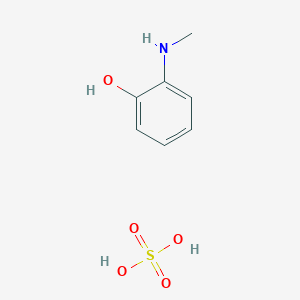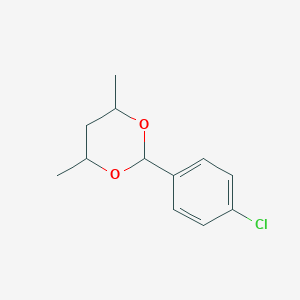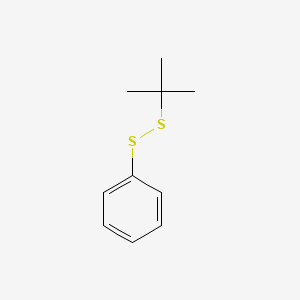
11-Fluoro-1-undecanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Fluoro-1-undecanol is an organic compound with the molecular formula C11H23FO It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to the terminal carbon of an undecanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluoro-1-undecanol typically involves the fluorination of 1-undecanol. One common method is the reaction of 1-undecanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as distillation and recrystallization are commonly employed to achieve this.
Análisis De Reacciones Químicas
Types of Reactions
11-Fluoro-1-undecanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form 11-fluoro-1-undecane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 11-Fluoro-1-undecanal or 11-fluoro-1-undecanone.
Reduction: 11-Fluoro-1-undecane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
11-Fluoro-1-undecanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the fluorine atom, which can enhance biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 11-Fluoro-1-undecanol is largely dependent on its chemical structure. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological molecules. Fluorine’s high electronegativity can enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites, potentially leading to inhibitory effects on enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Undecanol: A non-fluorinated analog with similar chain length but lacking the fluorine atom.
11-Bromo-1-undecanol: A halogenated analog with a bromine atom instead of fluorine.
11-Chloro-1-undecanol: Another halogenated analog with a chlorine atom.
Uniqueness
11-Fluoro-1-undecanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s small size and high electronegativity can significantly alter the compound’s reactivity, stability, and biological activity compared to its non-fluorinated and other halogenated analogs.
Propiedades
Número CAS |
463-36-5 |
|---|---|
Fórmula molecular |
C11H23FO |
Peso molecular |
190.30 g/mol |
Nombre IUPAC |
11-fluoroundecan-1-ol |
InChI |
InChI=1S/C11H23FO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 |
Clave InChI |
DWUQJEHGOSZXLO-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCO)CCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one](/img/structure/B14746198.png)



![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)


![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)




